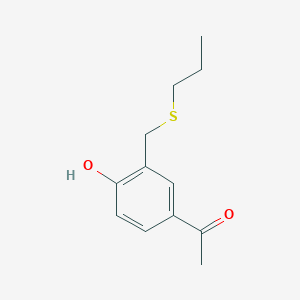
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a hydroxy group, a propylthio group, and a phenyl ring attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with propylthiomethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 4-hydroxyacetophenone attacks the propylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The propylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 1-(4-oxo-3-((propylthio)methyl)phenyl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-3-((propylthio)methyl)phenyl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the propylthio group.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a propylthio group.
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the propylthio group, making it less hydrophobic.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Contains a bromo group, which can significantly alter its reactivity and properties.
Uniqueness
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and can influence its interactions with biological molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
1-[4-hydroxy-3-(propylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2S/c1-3-6-15-8-11-7-10(9(2)13)4-5-12(11)14/h4-5,7,14H,3,6,8H2,1-2H3 |
Clave InChI |
OSIQTJQPOKOOPC-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC1=C(C=CC(=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


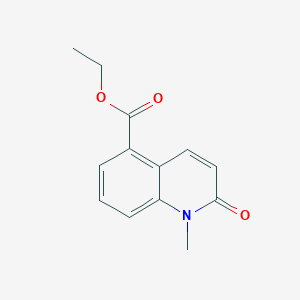


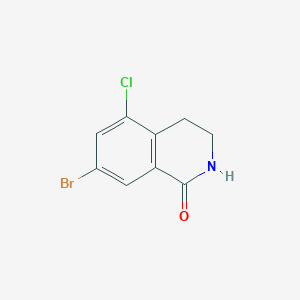
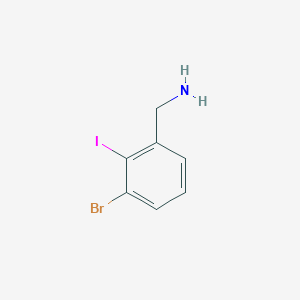
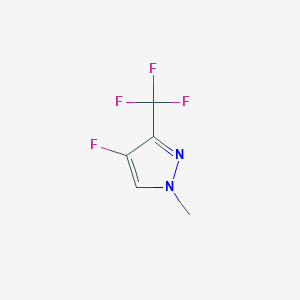

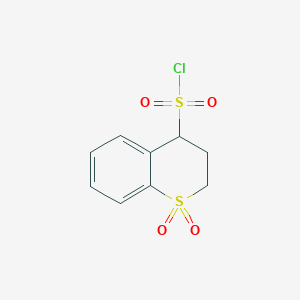
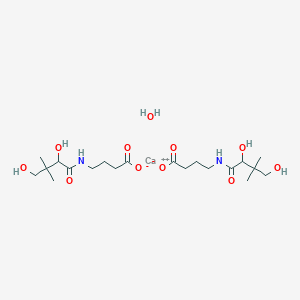


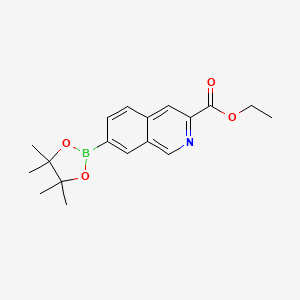

![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)
